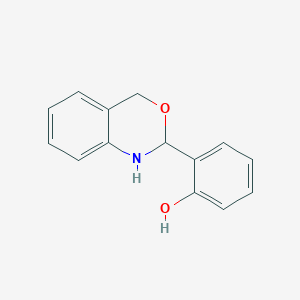
1,3-Dipropoxy-2,2-bis(propoxymethyl)propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dipropoxy-2,2-bis(propoxymethyl)propane is an organic compound with the molecular formula C17H36O4 It is a derivative of propane, characterized by the presence of propoxy groups attached to the central carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dipropoxy-2,2-bis(propoxymethyl)propane typically involves the reaction of 1,3-dibromo-2,2-bis(bromomethyl)propane with propanol in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by propoxy groups. The reaction conditions usually include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
1,3-Dipropoxy-2,2-bis(propoxymethyl)propane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium iodide (NaI), acetone
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones
Reduction: Alcohol derivatives
Substitution: Substituted propoxy compounds
科学的研究の応用
1,3-Dipropoxy-2,2-bis(propoxymethyl)propane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of 1,3-Dipropoxy-2,2-bis(propoxymethyl)propane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s propoxy groups can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1,3-Dimethoxypropane: Similar in structure but with methoxy groups instead of propoxy groups.
1,3-Dibromo-2,2-bis(bromomethyl)propane: A precursor used in the synthesis of 1,3-Dipropoxy-2,2-bis(propoxymethyl)propane.
1,3-Diazido-2,2-bis(azidomethyl)propane: Contains azido groups instead of propoxy groups.
Uniqueness
This compound is unique due to its specific arrangement of propoxy groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
93658-50-5 |
|---|---|
分子式 |
C17H36O4 |
分子量 |
304.5 g/mol |
IUPAC名 |
1,3-dipropoxy-2,2-bis(propoxymethyl)propane |
InChI |
InChI=1S/C17H36O4/c1-5-9-18-13-17(14-19-10-6-2,15-20-11-7-3)16-21-12-8-4/h5-16H2,1-4H3 |
InChIキー |
DFMIMOBNVROPCZ-UHFFFAOYSA-N |
正規SMILES |
CCCOCC(COCCC)(COCCC)COCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14354776.png)
![2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane](/img/structure/B14354783.png)

![2-Amino-N-[3-(4-methyl-1H-imidazol-1-yl)propyl]benzamide](/img/structure/B14354785.png)

![3-Methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B14354807.png)

![3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid](/img/structure/B14354815.png)

![5-Hexyl-2-(4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B14354831.png)
![4-Methoxy-2-[2-(pyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14354832.png)


